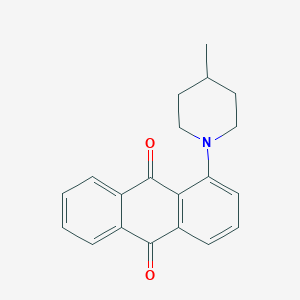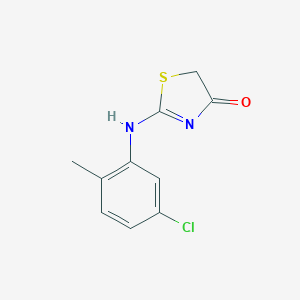![molecular formula C18H14BrN7O2 B411883 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B411883.png)
5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: is a complex organic compound with the molecular formula C18H14BrN7O2 and a molar mass of 440.25346 g/mol . This compound is known for its unique structure, which combines a bromobenzaldehyde moiety with an oxadiazolo-pyrazinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps:
-
Preparation of 4-Bromobenzaldehyde:
Starting Material: 4-bromotoluene.
Step 1: Free radical bromination of 4-bromotoluene to form 4-bromobenzal bromide.
-
Formation of the Hydrazone:
Starting Material: 4-bromobenzaldehyde.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-bromobenzoic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
3-Bromobenzaldehyde: Another isomer of bromobenzaldehyde with similar reactivity but different spatial arrangement.
2-Bromobenzaldehyde: Another isomer with distinct chemical properties due to the position of the bromine atom.
Comparison:
Uniqueness: 5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H14BrN7O2 |
|---|---|
Poids moléculaire |
440.3g/mol |
Nom IUPAC |
5-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(2-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H14BrN7O2/c1-27-14-5-3-2-4-13(14)21-15-16(23-18-17(22-15)25-28-26-18)24-20-10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+ |
Clé InChI |
CNRPQNMHGWPMJQ-KEBDBYFISA-N |
SMILES |
COC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)Br |
SMILES isomérique |
COC1=CC=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(1E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoic acid](/img/structure/B411803.png)



![3-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411812.png)
![2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B411815.png)
![2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B411817.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B411819.png)

![4-{[4-(Cyanomethyl)anilino]carbonyl}phenyl acetate](/img/structure/B411821.png)

